Linzagolix Choline

Description

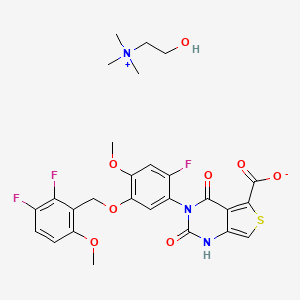

Structure

3D Structure of Parent

Properties

CAS No. |

1321816-57-2 |

|---|---|

Molecular Formula |

C27H28F3N3O8S |

Molecular Weight |

611.6 g/mol |

IUPAC Name |

3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1 |

InChI Key |

IAIVRTFCYOGNBW-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Linzagolix choline; |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Linzagolix Choline in Pituitary Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Linzagolix Choline, a selective, non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist, with a specific focus on its activity within pituitary cells.

Core Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at the GnRH receptor (GnRH-R) located on the surface of gonadotroph cells in the anterior pituitary gland.[1][2][3] By binding to these receptors, Linzagolix blocks the endogenous GnRH from binding and initiating its downstream signaling cascade.[1][3] This blockade directly inhibits the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in circulating LH and FSH levels subsequently leads to a dose-dependent suppression of ovarian estrogen and progesterone (B1679170) production, which is the therapeutic goal in the management of hormone-dependent conditions such as uterine fibroids and endometriosis.

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the in vitro and in vivo pharmacological effects of Linzagolix.

| Parameter | Value | Species/System | Reference |

| IC50 (GnRH-stimulated Ca2+ flux) | 36.7 nmol/L | Human GnRH Receptor | |

| Effective Concentration (in vivo) | ~1 µmol/L (free form) | Endometriosis model rats |

Table 1: In Vitro and In Vivo Efficacy of Linzagolix

| Dose | Maximum LH Reduction from Baseline | Time to Maximum Reduction | Duration of Suppression | Species | Reference |

| 1-25 mg/kg (oral) | Dose-dependent | 8 hours | ≥ 24 hours (at 25-100 mg/kg) | Ovariectomized cynomolgus monkeys | |

| >1 mg/kg | Immediate suppression | Not specified | Correlated with serum concentrations | Ovariectomized cynomolgus monkeys |

Table 2: In Vivo Dose-Dependent Suppression of Luteinizing Hormone (LH) by Linzagolix

Signaling Pathways

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs primarily activates the Gq/11 signaling pathway. This initiates a cascade of intracellular events culminating in the synthesis and release of LH and FSH. Linzagolix, by competitively antagonizing the GnRH receptor, effectively blocks this entire downstream signaling cascade.

Caption: GnRH receptor signaling pathway and its inhibition by Linzagolix.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Linzagolix and other GnRH receptor antagonists.

GnRH Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Linzagolix for the GnRH receptor.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human GnRH receptor are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer and protein concentration is determined.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled GnRH agonist (e.g., 125I-[D-Ala6]GnRH) is incubated with a fixed amount of cell membrane preparation.

-

Increasing concentrations of unlabeled Linzagolix are added to compete with the radioligand for binding to the GnRH receptor.

-

The reaction is incubated to equilibrium (e.g., 60-90 minutes at room temperature).

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GnRH.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of Linzagolix that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Caption: Workflow for a GnRH receptor competitive binding assay.

In Vitro LH and FSH Secretion Assay

Objective: To measure the inhibitory effect of Linzagolix on GnRH-stimulated LH and FSH secretion from pituitary cells.

Methodology:

-

Primary Pituitary Cell Culture:

-

Anterior pituitary glands are dissected from rodents (e.g., rats or mice).

-

The tissue is enzymatically dispersed (e.g., using trypsin and DNase) to obtain a single-cell suspension.

-

Cells are plated in culture wells and allowed to attach and recover for a period (e.g., 48-72 hours).

-

-

Hormone Secretion Assay:

-

Cultured pituitary cells are pre-incubated with various concentrations of Linzagolix for a defined period.

-

The cells are then stimulated with a fixed concentration of GnRH.

-

The cell culture supernatant is collected after a specific incubation time.

-

The concentrations of LH and FSH in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

-

-

Data Analysis:

-

The amount of LH and FSH secreted in response to GnRH in the presence of different concentrations of Linzagolix is quantified.

-

Dose-response curves are generated to determine the IC50 of Linzagolix for the inhibition of LH and FSH secretion.

-

Caption: Workflow for an in vitro LH and FSH secretion assay.

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of Linzagolix to block GnRH-induced increases in intracellular calcium concentration.

Methodology:

-

Cell Preparation and Dye Loading:

-

Cells expressing the GnRH receptor (e.g., HEK293 cells or primary pituitary gonadotrophs) are plated in a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cells and is cleaved by intracellular esterases to its active, calcium-binding form.

-

-

Calcium Flux Measurement:

-

The plate is placed in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

A baseline fluorescence reading is taken.

-

Linzagolix or vehicle is added to the wells.

-

The cells are then stimulated with GnRH, and the change in fluorescence intensity is monitored over time. Fura-2 is excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emission intensities is calculated, which is proportional to the intracellular calcium concentration.

-

-

Data Analysis:

-

The peak increase in the fluorescence ratio following GnRH stimulation is determined for each condition.

-

The inhibitory effect of Linzagolix is calculated as the percentage reduction in the GnRH-induced calcium response.

-

A dose-response curve is generated to determine the IC50 of Linzagolix for the inhibition of calcium mobilization.

-

Caption: Workflow for an intracellular calcium mobilization assay.

Conclusion

This compound is a potent and selective GnRH receptor antagonist that effectively suppresses the hypothalamic-pituitary-gonadal axis by blocking the action of GnRH at the level of the pituitary gonadotrophs. Its mechanism of action, characterized by the inhibition of downstream signaling pathways and subsequent reduction in LH and FSH secretion, has been well-documented through a variety of in vitro and in vivo studies. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of the core pharmacology of Linzagolix for researchers and drug development professionals.

References

The Discovery and Synthesis of Linzagolix Choline: A Technical Guide

An In-depth Review for Drug Development Professionals

Linzagolix, a non-peptide, small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor, represents a significant advancement in the management of estrogen-dependent conditions such as uterine fibroids and endometriosis.[1][2] Developed by Kissei Pharmaceutical, this orally administered drug offers a dose-dependent suppression of the hypothalamic-pituitary-gonadal axis, allowing for tailored treatment strategies to balance efficacy with potential side effects.[3][4] Approved in the European Union for the treatment of moderate to severe symptoms of uterine fibroids, Linzagolix is marketed as Yselty®.[5] This guide provides a comprehensive overview of its discovery, mechanism of action, clinical development, and chemical synthesis for researchers and drug development professionals.

Discovery and Mechanism of Action

Linzagolix was discovered through research efforts to identify potent, orally bioavailable, non-peptide GnRH receptor antagonists. Preclinical studies identified Linzagolix as a highly potent and selective antagonist, with safety and toxicology studies revealing no significant tolerance or drug-drug interaction concerns.

The core mechanism of Linzagolix involves competitive binding to GnRH receptors in the anterior pituitary gland. This action blocks the endogenous signaling of GnRH, thereby inhibiting the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in gonadotropin levels leads to a dose-dependent decrease in the production of estrogen by the ovaries. By suppressing estradiol (B170435), Linzagolix alleviates the symptoms of estrogen-dependent pathologies like heavy menstrual bleeding in uterine fibroids and pain associated with endometriosis. A key therapeutic goal is to maintain serum estradiol levels within a target range of 20–60 pg/mL, which is sufficient to reduce symptoms while mitigating the adverse effects of profound estrogen suppression, such as bone mineral density (BMD) loss.

Signaling Pathway of Linzagolix

Pharmacokinetics and Pharmacodynamics

Linzagolix exhibits a linear pharmacokinetic profile and is rapidly absorbed after oral administration, with or without food. The drug's dose-dependent action allows for either partial or full suppression of estradiol, providing flexibility in treatment regimens.

| Parameter | Value (100 mg Dose) | Value (200 mg Dose) | Source |

| Time to Cmax (Tmax) | ~2 hours | ~2 hours | |

| Half-life (t½) | ~15 hours | ~15 hours | |

| Volume of Distribution (Vd) | 11.067 L | 11.178 L | |

| Apparent Clearance (CL/F) | 0.522 L/h | 0.499 L/h | |

| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) | |

| Median Serum Estradiol (E2) | Maintained in 20-60 pg/mL range | Suppressed to <20 pg/mL | |

| Median Progesterone | Maintained ≤3.1 ng/mL in 68% of women | Maintained ≤3.1 ng/mL in 83% of women | |

| Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Linzagolix. |

Clinical Development and Efficacy

Linzagolix has undergone extensive clinical evaluation in large-scale, randomized, placebo-controlled Phase 3 trials, primarily the PRIMROSE 1 & 2 studies for uterine fibroids and the EDELWEISS 3 study for endometriosis.

Experimental Protocol: PRIMROSE 1 & 2 Phase 3 Trials

-

Objective: To evaluate the efficacy and safety of Linzagolix for the treatment of heavy menstrual bleeding (HMB) associated with uterine fibroids.

-

Design: Two identical, 52-week, randomized, double-blind, placebo-controlled trials.

-

Participants: Women aged 18 years or older with ultrasound-confirmed uterine fibroids and HMB, defined as menstrual blood loss (MBL) > 80 mL per cycle.

-

Interventions: Patients were randomized to one of five arms: placebo, Linzagolix 100 mg, Linzagolix 100 mg with hormonal add-back therapy (ABT: 1 mg estradiol / 0.5 mg norethisterone acetate), Linzagolix 200 mg, or Linzagolix 200 mg with ABT.

-

Primary Endpoint: The proportion of responders at 24 weeks, defined as patients with MBL volume ≤ 80 mL and a ≥ 50% reduction in MBL from baseline.

-

Secondary Endpoints: Included changes in pain, anemia, uterine volume, and quality of life.

Clinical Trial Workflow: PRIMROSE Studies```dot

// Nodes Screening [label="Screening\n(N=1012)\n- Age ≥18\n- Uterine Fibroids\n- MBL > 80 mL", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization (1:1:1:1:1)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Placebo [label="Placebo", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX100 [label="Linzagolix 100 mg", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX100_ABT [label="Linzagolix 100 mg + ABT", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX200 [label="Linzagolix 200 mg", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX200_ABT [label="Linzagolix 200 mg + ABT", fillcolor="#F1F3F4", fontcolor="#202124"];

Week24 [label="Week 24 Assessment\n- Primary Endpoint (MBL)\n- Secondary Endpoints\n- Safety (BMD)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Week52 [label="Week 52 Assessment\n- Long-term Efficacy\n- Safety (BMD)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Screening -> Randomization; Randomization -> Placebo; Randomization -> LGX100; Randomization -> LGX100_ABT; Randomization -> LGX200; Randomization -> LGX200_ABT;

{Placebo, LGX100, LGX100_ABT, LGX200, LGX200_ABT} -> Week24 [label="Daily Dosing"]; Week24 -> Week52 [label="Treatment Extension"]; }```

Efficacy and Safety Results

Linzagolix demonstrated statistically significant and clinically meaningful reductions in HMB across all treatment arms compared to placebo. The 200 mg dose with ABT showed the highest responder rates. Notably, the 100 mg dose without ABT also showed significant efficacy, providing an option for women who cannot or do not wish to take hormonal ABT.

| Treatment Arm | PRIMROSE 1 Responder Rate (Week 24) | PRIMROSE 2 Responder Rate (Week 24) | Pooled Responder Rate (Week 52) |

| Placebo | 35.0% | 29.4% | N/A |

| Linzagolix 100 mg | 56.4% | 56.7% | 55.0% |

| Linzagolix 100 mg + ABT | 66.4% | 77.2% | 86.1% |

| Linzagolix 200 mg | 71.4% | 77.7% | 76.7% (with ABT from Wk 24) |

| Linzagolix 200 mg + ABT | 75.5% | 93.9% | 89.9% |

| Table 2: Responder Rates in Phase 3 PRIMROSE Trials for Uterine Fibroids. |

The most common adverse events were hypoestrogenic effects, such as hot flushes, which were more frequent in the 200 mg without ABT group. Bone mineral density was well-preserved in the groups receiving ABT and in the 100 mg without ABT group.

| Treatment Arm | Mean % Change in Lumbar Spine BMD (Week 24) |

| Linzagolix 50 mg | -0.092% |

| Linzagolix 75 mg | -0.89% |

| Linzagolix 100 mg | -1.30% |

| Linzagolix 200 mg | -2.67% |

| Linzagolix 200 mg + ABT | -0.79% |

| Table 3: Mean Percent Change in Bone Mineral Density (BMD) from Baseline. |

Dose-Rationale and Add-Back Therapy

The development of Linzagolix included a clear rationale for different dosing strengths, aiming to personalize therapy. Higher doses (200 mg) achieve full estrogen suppression, providing maximum efficacy but necessitating the co-administration of hormonal add-back therapy to mitigate hypoestrogenic side effects, particularly BMD loss, in long-term use. Lower doses (75 mg - 100 mg) achieve partial estrogen suppression, maintaining estradiol in a therapeutic window that can still provide significant symptom relief with a more favorable safety profile, potentially avoiding the need for ABT.

Chemical Synthesis

The synthesis of Linzagolix Choline (B1196258) is a convergent process involving the preparation of two key intermediates followed by their coupling and subsequent cyclization.

Experimental Protocol: Synthesis of Linzagolix Choline

The synthesis can be broadly divided into three stages:

-

Synthesis of Intermediate A (Carbamate Intermediate 35.6): This process begins with the reaction of dimethyl maleate (B1232345) and methylthioglycolate under basic conditions to form a cyclic mercaptan. This is followed by an aromatization sequence known as a Semmler-Wolff aromatization, involving conversion to an oxime and treatment with strong acid to furnish an aminothiophene. The final step is the reaction with phenyl chloroformate to yield the carbamate (B1207046) intermediate.

-

Synthesis of Intermediate B (Aniline Intermediate 35.11): This pathway starts with the borohydride (B1222165) reduction of an aldehyde, followed by chlorination and ether formation with a phenol (B47542) derivative under basic conditions. Standard nitration and subsequent reduction of the nitro group using Raney-Ni catalyst yields the key aniline (B41778) intermediate.

-

Coupling and Final Product Formation: The two advanced intermediates are coupled under basic conditions to form a thiophenyl urea. Intramolecular cyclization is then facilitated by treatment with lithium hydroxide (B78521) followed by acidic conditions. Finally, treatment with choline bicarbonate allows for the precipitation and isolation of Linzagolix as the choline salt.

Synthesis Workflow

Conclusion

This compound is a novel, orally active GnRH receptor antagonist that offers a flexible and effective treatment for moderate to severe symptoms of uterine fibroids and has shown promise for endometriosis-associated pain. Its well-characterized mechanism of action, predictable pharmacokinetics, and dose-dependent suppression of estradiol allow for a personalized therapeutic approach. The robust clinical data from the PRIMROSE and EDELWEISS trials support its efficacy and manageable safety profile, establishing Linzagolix as a valuable therapeutic option in women's health. The convergent and efficient chemical synthesis further underscores its viability as a commercial pharmaceutical agent.

References

- 1. A model-based analysis to guide gonadotropin-releasing hormone receptor antagonist use for management of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Treatment for Uterine Fibroids Shows Promise in Trial | Technology Networks [technologynetworks.com]

- 3. Linzagolix with and without hormonal add-back therapy for the treatment of symptomatic uterine fibroids: two randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]

Linzagolix Choline: A Technical Overview of its Interaction with the Gonadotropin-Releasing Hormone (GnRH) Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix (B1675553), administered as linzagolix choline, is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is utilized in the management of sex hormone-dependent conditions such as uterine fibroids and endometriosis.[1][2] Linzagolix competitively binds to GnRH receptors in the pituitary gland, inhibiting endogenous GnRH signaling.[1] This antagonism leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of estrogen and progesterone. This technical guide provides a detailed examination of the binding affinity and kinetics of linzagolix with the GnRH receptor, based on currently available data.

Quantitative Analysis of Receptor Interaction

While comprehensive data on the direct binding affinity (Ki) and kinetics (kon, koff) of linzagolix for the GnRH receptor are not widely available in the public domain, functional assay data provides insight into its potent inhibitory activity.

Table 1: Functional Potency of Linzagolix at the Human GnRH Receptor

| Parameter | Value | Assay Type | Cell Line | Notes |

| IC50 | 36.7 nmol/L | GnRH-stimulated Ca2+ flux | Not Specified | This value represents the concentration of linzagolix that inhibits 50% of the intracellular calcium mobilization induced by GnRH. |

Note: Further details on the specific experimental conditions for this IC50 determination are not publicly available.

GnRH Receptor Signaling and Linzagolix Inhibition

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon binding of the endogenous ligand, GnRH, a signaling cascade is initiated, leading to the physiological release of gonadotropins. Linzagolix, as a competitive antagonist, physically blocks the binding of GnRH, thereby preventing the initiation of this downstream signaling.

Experimental Protocols

Detailed experimental protocols for the characterization of linzagolix binding to the GnRH receptor are not publicly available. However, a representative protocol for a calcium flux assay, a common method for assessing the functional activity of GnRH receptor antagonists, is provided below.

Representative Calcium Flux Assay Protocol

This protocol outlines a general procedure for measuring the inhibitory effect of a compound like linzagolix on GnRH-stimulated intracellular calcium mobilization in a cell line expressing the human GnRH receptor.

Materials:

-

HEK293 cells stably expressing the human GnRH receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

GnRH peptide

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Culture and Plating:

-

Culture the GnRHR-expressing cells under standard conditions.

-

On the day prior to the assay, seed the cells into the 96-well microplate at an appropriate density and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

-

Compound Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of linzagolix or a vehicle control to the respective wells.

-

Incubate for a predetermined time to allow the antagonist to bind to the receptors.

-

-

GnRH Stimulation and Data Acquisition:

-

Place the microplate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of GnRH at a concentration known to elicit a submaximal response (e.g., EC80) into each well.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the linzagolix concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

Linzagolix is a potent antagonist of the GnRH receptor, as evidenced by its low nanomolar IC50 value in a functional calcium flux assay. Its competitive binding to the GnRH receptor effectively blocks the downstream signaling cascade that leads to the secretion of LH and FSH. While specific binding affinity (Ki) and kinetic parameters (kon, koff) are not publicly available, the existing functional data strongly supports its mechanism of action in reducing sex hormone levels for the treatment of estrogen-dependent pathologies. Further research and publication of direct binding and kinetic studies would provide a more complete understanding of the molecular interactions of linzagolix with its target.

References

In Vitro Characterization of Linzagolix Choline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Linzagolix Choline, a non-peptide, orally active, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] this compound is under development for the treatment of sex-hormone-dependent conditions such as uterine fibroids and endometriosis.[3][4] This document details the quantitative pharmacology, experimental methodologies, and relevant biological pathways associated with Linzagolix.

Mechanism of Action

Linzagolix functions by competitively binding to GnRH receptors in the anterior pituitary gland.[2] This binding blocks the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH and FSH levels results in a dose-dependent suppression of estrogen production by the ovaries, which is the therapeutic goal for managing estrogen-dependent pathologies. Unlike GnRH agonists that cause an initial surge in hormone levels, Linzagolix as an antagonist provides immediate and direct suppression of the hypothalamic-pituitary-gonadal axis.

Quantitative In Vitro Pharmacology

The in vitro potency and functional antagonism of Linzagolix have been determined through various assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 36.7 nM | Human | GnRH-stimulated Calcium Flux Assay | --INVALID-LINK-- |

| Ki | Data not publicly available | - | Radioligand Competitive Binding Assay | - |

| Receptor Selectivity | High selectivity for the GnRH receptor | Preclinical studies | Not specified | --INVALID-LINK-- |

Key In Vitro Experimental Protocols

The following sections detail representative methodologies for the key in vitro experiments used to characterize Linzagolix. These protocols are based on standard industry practices for GnRH receptor antagonists.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of Linzagolix for the GnRH receptor.

Objective: To determine the concentration of Linzagolix that inhibits 50% of the binding of a known radiolabeled ligand to the GnRH receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity GnRH receptor radioligand (e.g., [125I]-Triptorelin).

-

Test Compound: this compound.

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 0.1% BSA.

-

Non-specific Binding Control: A high concentration of a non-labeled GnRH agonist or antagonist (e.g., 1 µM GnRH).

-

Instrumentation: Scintillation counter.

Procedure:

-

Prepare serial dilutions of Linzagolix in assay buffer.

-

In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific binding control, or a dilution of Linzagolix.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Linzagolix concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This cell-based functional assay measures the ability of Linzagolix to inhibit GnRH-induced intracellular calcium mobilization.

Objective: To determine the concentration of Linzagolix that inhibits 50% of the GnRH-stimulated increase in intracellular calcium.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the human GnRH receptor (e.g., HEK293 cells).

-

Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM or Indo-1 AM).

-

Agonist: GnRH.

-

Test Compound: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 45-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove extracellular dye.

-

Prepare serial dilutions of Linzagolix and a fixed concentration of GnRH (typically the EC80 concentration).

-

Place the cell plate into the fluorescence plate reader and measure the baseline fluorescence.

-

Add the Linzagolix dilutions to the wells and incubate for a predetermined time.

-

Inject the GnRH solution into the wells and immediately begin recording the fluorescence intensity over time.

-

The peak fluorescence response in each well is measured.

-

Plot the percentage of inhibition of the GnRH response against the logarithm of the Linzagolix concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological and experimental processes related to the in vitro characterization of Linzagolix.

Caption: GnRH Signaling Pathway and Linzagolix Inhibition.

Caption: In Vitro Characterization Workflow for Linzagolix.

References

- 1. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Linzagolix | GNRH Receptor | TargetMol [targetmol.com]

- 4. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Profile of Linzagolix Choline for the Treatment of Endometriosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies conducted on linzagolix (B1675553) choline (B1196258), a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, for the management of endometriosis. This document summarizes key quantitative data, details available experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pelvic pain and infertility.[1] The therapeutic strategy for endometriosis often involves the suppression of ovarian estrogen production. Linzagolix choline emerges as a targeted therapy that competitively blocks GnRH receptors in the pituitary gland.[2] This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in circulating estradiol (B170435) levels.[3] Preclinical investigations have been pivotal in establishing the pharmacological profile and safety of linzagolix prior to its clinical development.

Mechanism of Action

Linzagolix is a selective antagonist of the GnRH receptor. By binding to GnRH receptors on pituitary gonadotroph cells, it prevents the endogenous GnRH from stimulating the release of LH and FSH. The subsequent decrease in gonadotropin levels leads to reduced ovarian stimulation, thereby suppressing the production of estradiol, a key hormone in the pathophysiology of endometriosis.

Preclinical Efficacy Studies

In Vitro GnRH Receptor Binding and Functional Assays

Preclinical in vitro studies confirmed that linzagolix is a potent and selective antagonist of the human GnRH receptor.

Experimental Protocol: GnRH-Stimulated Calcium (Ca2+) Flux Assay

While a detailed, step-by-step protocol is not publicly available, the principles of such an assay generally involve the following:

-

Cell Culture: A mammalian cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of linzagolix or a vehicle control.

-

GnRH Stimulation: A known concentration of a GnRH agonist is added to stimulate the GnRH receptor, leading to an increase in intracellular calcium.

-

Signal Detection: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of linzagolix is quantified by measuring the reduction in the GnRH-stimulated calcium signal. The concentration of linzagolix that produces 50% inhibition (IC50) is calculated.

Quantitative Data: In Vitro GnRH Receptor Antagonism

| Assay | Species | IC50 (nmol/L) | Reference Compound | Reference Compound IC50 (nmol/L) |

| GnRH-Stimulated Ca2+ Flux | Human | 36.7 | Cetrorelix | 19.9 |

| Data sourced from a 2022 publication on the pharmacological characterization of linzagolix. |

In Vivo Efficacy in an Endometriosis Animal Model

A surgically induced endometriosis model in rats was utilized to evaluate the in vivo efficacy of linzagolix.

Experimental Protocol: Rat Model of Surgically Induced Endometriosis

-

Animal Model: Adult female Sprague-Dawley rats.

-

Estrous Cycle Determination: The proestrus stage of the estrous cycle is identified via vaginal smear.

-

Surgical Procedure:

-

Under anesthesia, a midline laparotomy is performed.

-

One uterine horn is ligated and removed.

-

The uterine horn is opened longitudinally, and small pieces of the endometrium are dissected.

-

A section of the endometrial tissue is autotransplanted to the subcapsular space of the kidney.

-

-

Treatment: Following a recovery period to allow for the establishment of endometriotic cysts, rats are treated orally with linzagolix, dienogest (B1670515) (as a comparator), or a vehicle control.

-

Endpoint Assessment: After the treatment period, the animals are euthanized, and the volume of the endometriotic cysts is measured.

Quantitative Data: Effect of Linzagolix on Endometriotic Cyst Volume in Rats

| Treatment Group | Dose (mg/kg) | Change in Cyst Volume |

| Control | - | No significant reduction |

| Linzagolix | 50 | Significant decrease compared to control |

| Linzagolix | ≥50 | Significant decrease compared to control |

| Dienogest | 1 | Suppressive effect observed |

| Data from a study on the suppressive effects of linzagolix in an experimental endometriosis model in rats. The effective concentration of linzagolix in this model was determined to be approximately 1 µmol/L. |

In Vivo Pharmacodynamic Studies in Non-Human Primates

The effect of linzagolix on the gonadal axis was investigated in cynomolgus monkeys.

Experimental Protocol: Hormonal Suppression in Cynomolgus Monkeys

-

Animal Model: Ovariectomized and intact female cynomolgus monkeys.

-

Treatment: Oral administration of linzagolix at various doses.

-

Hormone Level Measurement: Serum concentrations of luteinizing hormone (LH) were measured at different time points post-administration. In intact monkeys, the effects on the menstrual cycle and hormone surges were monitored.

-

Reversibility Assessment: Following the cessation of treatment, the recovery of hormone secretion and regular menstrual cycles was observed.

Quantitative Data: Suppression of Luteinizing Hormone in Ovariectomized Cynomolgus Monkeys

| Linzagolix Dose (mg/kg) | Effect on Serum LH |

| >1 | Immediate and dose-dependent suppression |

| Data from a 2022 publication on the pharmacological characterization of linzagolix. |

Preclinical Safety and Toxicology

A comprehensive preclinical safety program was conducted for linzagolix, which included safety pharmacology, single-dose and repeated-dose toxicology, genotoxicity, carcinogenicity, and reproductive toxicity studies. These studies did not reveal any significant tolerance or safety concerns.

Summary of Preclinical Toxicology Studies

| Study Type | Species | Duration |

| Single-Dose Toxicology | Rat, Dog, Monkey | N/A |

| Repeated-Dose Toxicology | Mouse | Up to 3 months |

| Rat | Up to 6 months | |

| Dog | 1 month | |

| Monkey | Up to 9 months | |

| Genotoxicity | In vitro and in vivo assays | N/A |

| Carcinogenicity | N/A | N/A |

| Reproductive Toxicity | Rat, Rabbit | N/A |

| Information sourced from the EU Risk Management Plan for YSELTY (linzagolix). Detailed protocols for these studies are not publicly available. |

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies demonstrated that linzagolix has a linear pharmacokinetic profile.

Summary of Preclinical Pharmacokinetic Properties

| Parameter | Finding |

| Absorption | Orally bioavailable |

| Distribution | Low volume of distribution |

| Metabolism | Primarily metabolized by liver cytochrome P450 enzymes |

| Excretion | Predominantly excreted in feces |

| Information compiled from multiple sources. |

Conclusion

The preclinical data for this compound strongly support its development for the treatment of endometriosis. In vitro studies have demonstrated its high potency and selectivity as a GnRH receptor antagonist. In vivo studies in a rat model of endometriosis have shown its efficacy in reducing lesion size, and studies in non-human primates have confirmed its ability to suppress the hypothalamic-pituitary-gonadal axis in a dose-dependent manner. The comprehensive toxicology and safety pharmacology program did not identify any significant safety concerns. These preclinical findings laid a solid foundation for the successful clinical development of linzagolix as a therapeutic option for women suffering from endometriosis.

References

Investigating the Pharmacokinetics of Linzagolix Choline in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics of Linzagolix Choline, a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Linzagolix in key animal models, which forms the basis for its clinical development in treating sex-hormone-dependent diseases.

Executive Summary

Linzagolix has been investigated in various animal models, primarily rats and cynomolgus monkeys, to characterize its pharmacokinetic profile and to inform human dose predictions. Preclinical studies have demonstrated that Linzagolix exhibits dose-dependent pharmacokinetics. In cynomolgus monkeys, oral administration of Linzagolix resulted in a dose-dependent suppression of luteinizing hormone (LH), which correlated with serum concentrations of the drug, indicating systemic exposure and target engagement.[1][2] While detailed pharmacokinetic parameters from this study are not publicly available in tabular format, the observed pharmacological effect underscores the systemic absorption of Linzagolix. In rats, pharmacokinetic studies have been conducted to assess potential drug-drug interactions, confirming the systemic exposure of Linzagolix following oral administration.[3][4]

Pharmacokinetic Data in Animal Models

While comprehensive, publicly available tables of pharmacokinetic parameters for Linzagolix in animal models are limited, the following sections summarize the key findings from preclinical studies.

Cynomolgus Monkey

Pharmacodynamic studies in ovariectomized cynomolgus monkeys have shown that orally administered Linzagolix leads to a dose-dependent and immediate suppression of serum LH concentrations at doses over 1 mg/kg.[1] This effect was found to be correlated with the serum concentrations of Linzagolix, confirming its systemic bioavailability and target engagement. In intact female cynomolgus monkeys, repeated oral administration of Linzagolix suppressed hormone surges and led to a cessation or prolongation of menstrual cycles, which was reversible upon discontinuation of the treatment. These findings, while not providing specific Cmax, Tmax, or AUC values, are critical in demonstrating the biological activity of Linzagolix following oral dosing in a relevant non-human primate model.

Rat

Pharmacokinetic studies in rats have been conducted, primarily to evaluate drug-drug interactions. One study investigated the co-administration of this compound with ferrous sulphate. The results showed that the plasma concentration-time profiles of Linzagolix were similar whether it was administered with or without the iron supplement, indicating no significant impact on its absorption. Although the specific pharmacokinetic parameters from this study were not detailed in the publication, the generation of plasma concentration-time profiles confirms the oral absorption of Linzagolix in this species. Further studies are needed to fully characterize the pharmacokinetic profile of Linzagolix in rats.

Experimental Protocols

Detailed experimental protocols from the preclinical studies of Linzagolix are not fully available in the public domain. However, based on standard practices for pharmacokinetic studies in these animal models, the following methodologies are likely to have been employed.

Animal Models

-

Rat: Female Sprague-Dawley rats are a common choice for pharmacokinetic studies of compounds intended for use in female health.

-

Cynomolgus Monkey: Female cynomolgus monkeys (Macaca fascicularis) are a relevant non-human primate model for assessing the pharmacokinetics and pharmacodynamics of GnRH receptor antagonists due to their physiological similarities to humans.

Dosing

-

Oral Administration (Rat): Oral gavage is the standard method for precise oral dosing in rats. The drug is typically formulated in a suitable vehicle, and the volume administered is based on the animal's body weight, generally not exceeding 10-20 mL/kg.

-

Oral Administration (Monkey): Oral administration in monkeys can be achieved through oral gavage or by concealing the drug in a palatable treat.

Blood Sampling

-

Rat: Serial blood samples are typically collected from the tail vein or via a cannulated vessel (e.g., jugular vein) at predetermined time points post-dosing. The total blood volume collected is carefully monitored to avoid physiological stress to the animal.

-

Cynomolgus Monkey: Blood samples are collected from a peripheral vein, such as the femoral or cephalic vein. The sampling schedule is designed to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases. Microsampling techniques may also be employed to reduce the blood volume required.

Bioanalytical Method

The quantification of Linzagolix in plasma samples is crucial for determining its pharmacokinetic parameters. While a specific validated method for Linzagolix is not publicly detailed, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the standard bioanalytical technique for such small molecules.

A typical UPLC-MS/MS method would involve:

-

Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile (B52724) is a common and efficient method to extract the analyte. An internal standard is added to correct for variability during sample processing and analysis.

-

Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 column) to separate Linzagolix from endogenous plasma components. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is typically used.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. Detection is performed using Multiple Reaction Monitoring (MRM) in positive or negative ionization mode, which provides high selectivity and sensitivity for quantifying the analyte.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

Signaling Pathway of Linzagolix

Caption: Mechanism of action of Linzagolix.

Experimental Workflow for Oral Pharmacokinetic Study in Rats

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Non-clinical studies indicating lack of interactions between iron/calcium ions and linzagolix, an orally available GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Linzagolix Choline on Hormonal Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linzagolix (B1675553) choline (B1196258) is a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. By competitively blocking GnRH receptors in the pituitary gland, linzagolix modulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, results in a controlled reduction of ovarian estradiol (B170435) and progesterone (B1679170) production. This technical guide provides a comprehensive overview of the mechanism of action of linzagolix, its effects on key hormonal pathways, and a summary of pivotal clinical trial data. Detailed experimental protocols from the cornerstone Phase 3 studies, PRIMROSE 1 & 2 and EDELWEISS 3, are outlined, and the core signaling pathways and experimental workflows are visualized through diagrams.

Mechanism of Action: Targeting the Hypothalamic-Pituitary-Gonadal Axis

Linzagolix exerts its therapeutic effect by acting as a competitive antagonist at the GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[1][2] Under normal physiological conditions, the pulsatile release of GnRH from the hypothalamus stimulates these receptors, triggering the synthesis and secretion of the gonadotropins, LH and FSH.[3] These hormones are crucial for regulating ovarian function, with FSH stimulating follicular development and LH triggering ovulation and promoting the production of estradiol and progesterone by the ovaries.[3]

By binding to the GnRH receptors, linzagolix prevents the endogenous GnRH from initiating its signaling cascade.[4] This blockade leads to an immediate and dose-dependent reduction in the secretion of both LH and FSH, without the initial surge in gonadotropin release that is characteristic of GnRH agonists. The subsequent decrease in circulating LH and FSH levels directly translates to reduced ovarian production of estradiol and progesterone. This targeted suppression of sex hormones forms the basis of linzagolix's efficacy in estrogen-dependent conditions such as uterine fibroids and endometriosis.

Quantitative Effects on Hormonal Pathways: Clinical Trial Data

The hormonal effects of linzagolix have been extensively studied in large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The PRIMROSE 1 (NCT03070899) and PRIMROSE 2 (NCT03070951) studies evaluated linzagolix in women with uterine fibroids, while the EDELWEISS 3 (NCT03992847) trial focused on women with endometriosis-associated pain.

Estradiol (E2) Suppression

Linzagolix demonstrates a dose-dependent suppression of serum estradiol levels. A high-dose regimen of 200 mg once daily leads to full suppression of estradiol to levels below 20 pg/mL, which is considered the postmenopausal range. Lower doses, such as 75 mg and 100 mg daily, result in partial suppression, maintaining estradiol levels within a target range of 20-60 pg/mL. The addition of hormonal add-back therapy (ABT), typically 1 mg of estradiol and 0.5 mg of norethisterone acetate, to the 200 mg regimen also maintains estradiol levels in this partial suppression range, mitigating hypoestrogenic side effects.

| Treatment Arm | Median Serum Estradiol (E2) Levels | Study Population |

| Linzagolix 75 mg | Maintained between 20-60 pg/mL | Endometriosis (EDELWEISS 3) |

| Linzagolix 100 mg | Maintained between 20-60 pg/mL | Uterine Fibroids (PRIMROSE 1 & 2) |

| Linzagolix 200 mg | < 20 pg/mL | Uterine Fibroids & Endometriosis |

| Linzagolix 200 mg + ABT | Maintained between 20-60 pg/mL | Uterine Fibroids & Endometriosis |

Table 1: Summary of Estradiol Suppression with Linzagolix in Phase 3 Trials.

In a pilot study involving women with adenomyosis, treatment with 200 mg of linzagolix for 12 weeks resulted in median serum estradiol levels below 20 pg/mL. Subsequent treatment with 100 mg daily for another 12 weeks maintained median estradiol levels below 60 pg/mL.

Gonadotropin (LH & FSH) and Progesterone Suppression

The administration of linzagolix leads to a rapid, dose-dependent reduction in both LH and FSH levels. This suppression of gonadotropins is the direct cause of the observed decrease in estradiol and progesterone. While the dose-dependent nature of LH and FSH suppression is well-established, specific mean or median values from the Phase 3 trials are not consistently reported in the primary publications.

Progesterone levels are also effectively suppressed. In women receiving 200 mg of linzagolix, progesterone levels were maintained at ≤3.1 ng/mL in 83% of participants, while 68% of women receiving the 100 mg dose achieved this level of suppression.

| Hormone | Effect of Linzagolix | Note |

| Luteinizing Hormone (LH) | Dose-dependent suppression | Specific quantitative data from Phase 3 trials are limited in publications. |

| Follicle-Stimulating Hormone (FSH) | Dose-dependent suppression | Specific quantitative data from Phase 3 trials are limited in publications. |

| Progesterone | Maintained at anovulatory levels (≤3.1 ng/mL) | Achieved in a high percentage of patients at both 100 mg and 200 mg doses. |

Table 2: Effect of Linzagolix on Gonadotropins and Progesterone.

Experimental Protocols: Phase 3 Clinical Programs

The efficacy and safety of linzagolix have been established through rigorous Phase 3 clinical trial programs. Below are the generalized methodologies for the PRIMROSE and EDELWEISS 3 studies.

PRIMROSE 1 & 2 (Uterine Fibroids)

-

Study Design: Two identical, randomized, double-blind, placebo-controlled, parallel-group trials with a 52-week treatment period.

-

Patient Population: Premenopausal women with uterine fibroid-associated heavy menstrual bleeding (menstrual blood loss >80 mL per cycle).

-

Randomization: Participants were randomized in a 1:1:1:1:1 ratio to one of five treatment arms.

-

Treatment Arms:

-

Placebo

-

Linzagolix 100 mg once daily

-

Linzagolix 100 mg once daily with ABT (1 mg estradiol/0.5 mg norethisterone acetate)

-

Linzagolix 200 mg once daily

-

Linzagolix 200 mg once daily with ABT (1 mg estradiol/0.5 mg norethisterone acetate)

-

-

Primary Endpoint: Responder rate at 24 weeks, defined as menstrual blood loss ≤80 mL and a ≥50% reduction from baseline.

-

Hormonal Analysis: Serum concentrations of estradiol, LH, FSH, and progesterone were measured at baseline and at specified intervals throughout the study. The specific analytical methods (e.g., immunoassays, mass spectrometry) are not detailed in the primary publications.

EDELWEISS 3 (Endometriosis)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 6-month treatment period.

-

Patient Population: Women with moderate-to-severe endometriosis-associated pain.

-

Randomization: Participants were randomized in a 1:1:1 ratio to one of three treatment arms.

-

Treatment Arms:

-

Placebo

-

Linzagolix 75 mg once daily

-

Linzagolix 200 mg once daily with ABT (1 mg estradiol/0.5 mg norethisterone acetate)

-

-

Co-Primary Endpoints: Responder rates for both dysmenorrhea and non-menstrual pelvic pain at 3 months.

-

Hormonal Analysis: Serum hormone levels were assessed at baseline and during the treatment period. Specifics of the analytical assays are not provided in the main trial publications.

Conclusion

Linzagolix choline is a potent and selective oral GnRH receptor antagonist that effectively modulates the HPG axis, leading to a rapid and dose-dependent suppression of gonadotropins and ovarian sex hormones. Clinical data from the PRIMROSE and EDELWEISS 3 trials demonstrate that different dosing regimens of linzagolix, with or without hormonal add-back therapy, can achieve either partial or full estradiol suppression, offering a flexible therapeutic approach for the management of uterine fibroids and endometriosis. This targeted hormonal control allows for the alleviation of symptoms while providing options to mitigate the hypoestrogenic side effects associated with profound estrogen suppression. Further research into the long-term effects and comparative efficacy of linzagolix will continue to elucidate its role in the treatment of estrogen-dependent gynecological conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Phase Clinical Trial Data on Linzagolix Choline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix is an orally administered, selective, non-peptide small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed for the treatment of estrogen-dependent conditions such as uterine fibroids and endometriosis, Linzagolix modulates the hypothalamic-pituitary-gonadal axis.[1][3] Its mechanism allows for a dose-dependent reduction in serum estradiol (B170435) levels, offering a customizable therapeutic approach that can potentially minimize hypoestrogenic side effects, such as bone mineral density loss, with or without the use of hormonal add-back therapy (ABT).[4] This document provides a technical overview of the core findings from early-phase clinical trials, focusing on the mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile of Linzagolix.

Mechanism of Action

Linzagolix competitively binds to and blocks GnRH receptors in the pituitary gland. This antagonism inhibits endogenous GnRH signaling, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in gonadotropins leads to a subsequent dose-dependent decrease in the ovarian production of estrogen and progesterone, the key hormones implicated in the pathophysiology of uterine fibroids and endometriosis.

References

- 1. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. What is the mechanism of Linzagolix choline? [synapse.patsnap.com]

- 4. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Research of Linzagolix Choline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of Linzagolix (B1675553) Choline (B1196258), a selective, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Linzagolix holds therapeutic potential for sex hormone-dependent conditions such as endometriosis and uterine fibroids.

Mechanism of Action

Linzagolix competitively binds to and blocks the GnRH receptor in the anterior pituitary gland.[1] This action inhibits GnRH-stimulated signaling, leading to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] The subsequent decrease in ovarian estrogen and progesterone (B1679170) production forms the basis of its therapeutic effect in estrogen-dependent diseases.[2][3]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of linzagolix observed in preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Linzagolix

| Parameter | Species | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference(s) |

| Oral Bioavailability | Human | N/A | High | ~2 hours | N/A | ~15 hours | [4] |

| Clearance (CL/F) | Human | 25-200 mg daily | N/A | N/A | 0.422 L/h | N/A | |

| Volume of Distribution (Vd) | Human | 100 mg & 200 mg | N/A | N/A | ~11 L | N/A |

Table 2: In Vivo Efficacy of Linzagolix in Animal Models

| Animal Model | Species | Linzagolix Choline Dosage | Treatment Duration | Key Findings | Reference(s) |

| Experimental Endometriosis | Rat | ≥50 mg/kg (oral) | Not specified | Significant decrease in endometriotic cyst volume. | |

| Hormonal Suppression | Cynomolgus Monkey | >1 mg/kg (oral) | Repeated administration | Suppression of LH, hormone surges, and arrested/prolonged menstrual cycles. | |

| Polycystic Ovary Syndrome (PCOS) | Rat | Proposed: 10-50 mg/kg (oral) | Proposed: 21-28 days | Hypothesized to improve hormonal and metabolic parameters. | Based on |

Experimental Protocols

Protocol 1: Evaluation of Linzagolix in a Rat Model of Endometriosis

This protocol is adapted from established methods for inducing and evaluating endometriosis in rats.

1. Animal Model:

-

Species: Female Sprague-Dawley or Wistar rats (8-10 weeks old).

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Housing: House in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Induction of Endometriosis:

-

Surgically induce endometriosis by autotransplantation of uterine tissue to the peritoneal cavity or under the kidney capsule.

-

Allow a recovery period of 2-3 weeks for the endometriotic lesions to establish.

3. Formulation and Administration of this compound:

-

Vehicle Formulation: As specific vehicle information is not widely published, a common formulation for oral gavage of poorly water-soluble compounds is recommended. A suspension in 0.5% carboxymethylcellulose (CMC) in sterile water is a suitable starting point. The use of a small percentage of a non-ionic surfactant like Tween 80 (e.g., 0.1%) can aid in suspension.

-

Dosage: Based on published data, a starting dose of 50 mg/kg is recommended. A dose-response study (e.g., 10, 30, and 100 mg/kg) is advisable.

-

Administration: Administer this compound or vehicle control orally via gavage once daily.

4. Experimental Design:

-

Randomly assign animals to treatment groups (vehicle control, linzagolix).

-

Treatment Duration: Treat for 4-6 weeks.

-

Endpoint Measurement:

-

At the end of the treatment period, euthanize the animals and carefully dissect and measure the volume and weight of the endometriotic lesions.

-

Collect blood samples for hormonal analysis (estradiol, LH, FSH).

-

Perform histological analysis of the lesions.

-

Protocol 2: Evaluation of Linzagolix in a Letrozole-Induced PCOS Rat Model

This protocol is a proposed adaptation of a standard letrozole-induced PCOS model to evaluate the efficacy of a GnRH antagonist.

1. Animal Model:

-

Species: Female Sprague-Dawley or Wistar rats (immature, e.g., 21 days old).

-

Acclimatization and Housing: As described in Protocol 1.

2. Induction of PCOS:

-

Administer letrozole (B1683767) (e.g., 1 mg/kg, p.o.) daily for 21 days to induce a PCOS-like phenotype. A common vehicle for letrozole is 0.5% CMC.

-

Confirm the PCOS phenotype through vaginal smears (to check for irregular estrous cycles) and baseline hormone measurements.

3. Formulation and Administration of this compound:

-

Vehicle and Administration: As described in Protocol 1.

-

Dosage: A proposed starting dose range is 10-50 mg/kg, administered orally once daily.

4. Experimental Design:

-

After PCOS induction, randomly assign rats to treatment groups (PCOS control with vehicle, PCOS with linzagolix).

-

Treatment Duration: Treat for 21-28 days.

-

Endpoint Measurement:

-

Monitor estrous cycles daily via vaginal smears.

-

At the end of the study, collect blood for analysis of testosterone, estradiol, LH, and FSH.

-

Assess metabolic parameters such as glucose tolerance and insulin (B600854) resistance.

-

Perform histological examination of the ovaries to assess follicular cysts and corpora lutea.

-

Visualizations

Caption: Linzagolix Mechanism of Action.

Caption: GnRH Receptor Downstream Signaling.

Caption: General Experimental Workflow.

References

- 1. Modeling the pharmacokinetic‐pharmacodynamic relationship of the monoclonal anti‐macaque‐IL‐15 antibody Hu714MuXHu in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thescipub.com [thescipub.com]

- 3. researchgate.net [researchgate.net]

- 4. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Linzagolix Choline in Animal Models of Uterine Fibroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine fibroids, also known as leiomyomas, are the most common benign tumors in women of reproductive age, leading to significant morbidity, including heavy menstrual bleeding, pain, and infertility. The growth of these tumors is largely dependent on the ovarian hormones estrogen and progesterone (B1679170). Linzagolix Choline is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] By competitively binding to GnRH receptors in the pituitary gland, Linzagolix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This action leads to a dose-dependent suppression of ovarian estrogen and progesterone production, thereby reducing the primary stimuli for uterine fibroid growth.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by modulating the hypothalamic-pituitary-gonadal (HPG) axis. As a GnRH antagonist, it directly competes with endogenous GnRH for binding sites on the pituitary gonadotroph cells. This competitive inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in circulating LH and FSH levels results in decreased ovarian production of estradiol (B170435) and progesterone, hormones crucial for the proliferation and maintenance of uterine fibroid tissue. This induced state of hypoestrogenism is the primary mechanism through which Linzagolix alleviates symptoms and reduces fibroid volume.

Signaling Pathway

Caption: Mechanism of action of this compound on the HPG axis.

Relevant Animal Models for Uterine Fibroid Research

The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic agents for uterine fibroids. The most commonly utilized models are the Eker rat and various xenograft models.

The Eker Rat Model

The Eker rat possesses a germline mutation in the tuberous sclerosis 2 (Tsc2) tumor suppressor gene, leading to a high incidence of spontaneous uterine leiomyomas that share histological and pathological features with human fibroids. These tumors are also responsive to hormonal manipulation, making this model suitable for studying hormone-targeted therapies.

Limitations: The underlying genetic defect in the Eker rat (Tsc2 mutation) is not the primary driver of the majority of human uterine fibroids, which can limit the direct translatability of some findings.

Xenograft Models

Xenograft models involve the transplantation of human uterine fibroid tissue or cells into immunodeficient mice. These models are advantageous as they allow for the study of human-derived tissue in an in vivo environment.

-

Patient-Derived Xenograft (PDX) Model: This model involves the subcutaneous or sub-renal capsule grafting of fresh human uterine fibroid tissue into immunodeficient mice, such as SCID or NSG mice. This approach is considered to faithfully replicate many of the phenotypic and histological characteristics of the original human tumor.

-

Cell-Based Xenograft Model: This involves the injection of isolated and cultured human uterine fibroid cells, often mixed with an extracellular matrix substitute like Matrigel, into immunodeficient mice.

A critical requirement for the successful establishment and growth of uterine fibroid xenografts is the sustained supplementation of estrogen, typically via the implantation of slow-release estradiol pellets.

Quantitative Data on Linzagolix Efficacy (from Human Clinical Trials)

While preclinical animal data for Linzagolix is not extensively published, the Phase 3 PRIMROSE 1 and 2 clinical trials provide valuable insights into the expected dose-dependent effects on uterine and fibroid volume in humans. This data can guide dose selection and outcome assessment in preclinical models.

| Treatment Group (at 24 weeks) | Mean Reduction in Dominant Fibroid Volume | Mean Reduction in Uterine Volume |

| Linzagolix 200 mg | 45% - 49% | Significant Reduction |

| Linzagolix 200 mg + ABT | 13% - 25% | Significant Reduction |

| Linzagolix 100 mg | 13% - 25% | Significant Reduction |

| Linzagolix 100 mg + ABT | Statistically Insignificant vs. Placebo | Statistically Insignificant vs. Placebo |

*ABT (Add-Back Therapy): 1 mg estradiol / 0.5 mg norethisterone acetate. Data sourced from the PRIMROSE 1 and 2 clinical trials.

Experimental Protocols

The following are detailed protocols for evaluating this compound in a patient-derived xenograft (PDX) model, which is currently considered a robust model for studying human uterine fibroids.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating Linzagolix in a PDX model.

Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of Uterine Fibroids

Objective: To establish a viable in vivo model of human uterine fibroids in immunodeficient mice.

Materials:

-

Fresh human uterine fibroid tissue obtained from hysterectomy or myomectomy with patient consent.

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) or SCID), female, 6-8 weeks old.

-

17β-estradiol slow-release pellets (e.g., 0.72 mg/pellet, 60-day release).

-

Sterile phosphate-buffered saline (PBS).

-

Surgical instruments.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Tissue Acquisition and Preparation:

-

Collect fresh uterine fibroid tissue in sterile PBS on ice immediately after surgical removal.

-

In a sterile biosafety cabinet, wash the tissue extensively with PBS to remove any blood.

-

Mince the tissue into small fragments of approximately 2-3 mm³.

-

-

Animal Preparation and Anesthesia:

-

Anesthetize the mouse using isoflurane.

-

Shave and sterilize the dorsal flank area.

-

-

Estradiol Pellet Implantation:

-

Make a small incision at the base of the neck.

-

Using a trocar, subcutaneously implant a 17β-estradiol pellet.

-

Close the incision with a surgical clip or suture.

-

-

Fibroid Tissue Implantation:

-

Make a small incision on the dorsal flank.

-

Create a subcutaneous pocket using blunt dissection.

-

Implant 2-3 fragments of the prepared fibroid tissue into the pocket.

-

Close the incision with surgical clips or sutures.

-

-

Post-Operative Care and Monitoring:

-

Monitor the animals for recovery from anesthesia and signs of distress.

-

Allow the xenografts to establish and grow for 4-6 weeks, or until they reach a palpable and measurable size (e.g., 100-150 mm³).

-

Protocol 2: Evaluation of this compound Efficacy in the PDX Model

Objective: To assess the effect of this compound on the growth of established uterine fibroid xenografts.

Materials:

-

Established uterine fibroid PDX mice (from Protocol 1).

-

This compound.

-

Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).

-

Oral gavage needles.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Measurement and Randomization:

-

Once tumors reach the desired starting volume (e.g., 100-150 mm³), measure the tumor dimensions (length and width) with calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomize the animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.

-

Group 1: Vehicle control (daily oral gavage).

-

Group 2: this compound - Low Dose (daily oral gavage).

-

Group 3: this compound - High Dose (daily oral gavage).

-

-

-

Drug Administration:

-

Prepare fresh dosing solutions of this compound in the vehicle daily.

-

Administer the assigned treatment to each mouse via oral gavage once daily for the duration of the study (e.g., 28-56 days).

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity or adverse effects.

-

-

Terminal Endpoint and Sample Collection:

-

At the end of the treatment period, euthanize the animals.

-

Collect blood via cardiac puncture for serum estradiol analysis.

-

Excise the tumors, weigh them, and divide them for further analysis:

-

Fix a portion in 10% neutral buffered formalin for histology and immunohistochemistry.

-

Snap-freeze a portion in liquid nitrogen for gene expression or protein analysis.

-

-

Protocol 3: Ex Vivo Analysis of Xenograft Tissues

Objective: To analyze the cellular and molecular changes in the xenograft tumors following treatment with this compound.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

-

Hematoxylin and Eosin (H&E) staining reagents.

-

Antibodies for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

-

RNA extraction kits.

-

Reagents for quantitative real-time PCR (qRT-PCR).

Procedures:

-

Histological Analysis:

-

Perform H&E staining on FFPE sections to assess overall tumor morphology, cellularity, and necrosis.

-

-

Immunohistochemistry (IHC):

-

Stain sections with an anti-Ki-67 antibody to quantify cell proliferation.

-

Stain sections with an anti-cleaved caspase-3 antibody to assess apoptosis.

-

Quantify the percentage of positive-staining cells in multiple high-power fields for each tumor.

-

-

Gene Expression Analysis:

-

Extract total RNA from snap-frozen tumor tissue.

-

Perform qRT-PCR to analyze the expression of genes related to hormone signaling, cell proliferation, and extracellular matrix production.

-

Conclusion

The preclinical assessment of this compound in robust animal models is a crucial step in understanding its therapeutic potential for uterine fibroids. While published preclinical data for Linzagolix is sparse, the established Eker rat and, more pertinently, patient-derived xenograft models offer suitable platforms for such investigations. The protocols outlined above provide a comprehensive framework for evaluating the efficacy and mechanism of action of Linzagolix in an in vivo setting. The significant reductions in fibroid and uterine volume observed in human clinical trials underscore the potent activity of this compound and set a clear benchmark for success in preclinical studies. Researchers utilizing these models can gain valuable insights into dose-response relationships, pharmacodynamic effects, and the molecular changes induced by GnRH antagonist therapy in uterine fibroid tissue.

References

- 1. Linzagolix: a new GnRH-antagonist under investigation for the treatment of endometriosis and uterine myomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Linzagolix. a new GnRH-antagonist under investigation for the treatment of endometriosis and uterine myomas [iris.uniroma1.it]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Linzagolix Choline

Introduction

Linzagolix, an orally available non-peptide gonadotropin-releasing hormone (GnRH) antagonist, is used for the management of estrogen-dependent conditions such as uterine fibroids.[1][2][3] Linzagolix Choline (B1196258) is the salt form of the active moiety, Linzagolix.[4][5] Accurate and precise analytical methods are crucial for the quantification of Linzagolix in pharmaceutical dosage forms to ensure product quality and stability. This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Linzagolix in its tablet dosage form. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies.

Experimental Protocols

Instrumentation and Chromatographic Conditions